molecular formula C7H7F3OS B13605709 alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Cat. No.: B13605709
M. Wt: 196.19 g/mol
InChI Key: ODSWNOXWLBGDCN-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is a compound that belongs to the class of organofluorine compounds These compounds are characterized by the presence of fluorine atoms attached to carbon atoms The trifluoromethyl group (CF3) is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of thiophene derivatives using reagents such as Ruppert’s reagent (Me3SiCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysis has also been explored for the efficient introduction of trifluoromethyl groups into aromatic systems .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl lithium compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can lead to a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism by which alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol exerts its effects is primarily through its electron-withdrawing trifluoromethyl group. This group can influence the reactivity of the molecule by stabilizing negative charges and destabilizing positive charges. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electronic interactions in materials science .

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3

InChI Key

ODSWNOXWLBGDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(F)(F)F)O

Origin of Product

United States

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